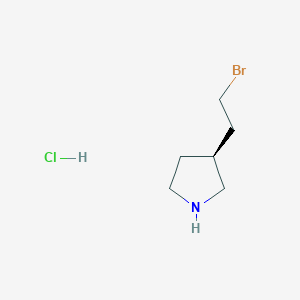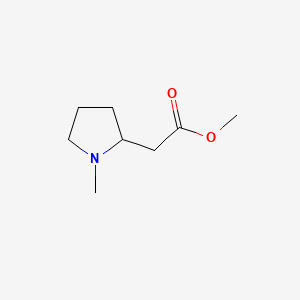
1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a dichlorobenzoyl group attached to a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and reagents to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The dichlorobenzoyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.
Applications De Recherche Scientifique
1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s biological effects. The exact pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
2,6-Dichlorobenzoyl chloride: A precursor used in the synthesis of the target compound.
Pyrrolidine-2-carboxylic acid: The base structure to which the dichlorobenzoyl group is attached.
Other substituted benzoyl derivatives: Compounds with similar structures but different substituents, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the dichlorobenzoyl group and the pyrrolidine ring, which imparts distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
672300-80-0 |
|---|---|
Formule moléculaire |
C12H11Cl2NO3 |
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
1-(2,6-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11Cl2NO3/c13-7-3-1-4-8(14)10(7)11(16)15-6-2-5-9(15)12(17)18/h1,3-4,9H,2,5-6H2,(H,17,18) |
Clé InChI |
HULYBUGTENRSMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-nitrothieno[2,3-b]pyridine](/img/structure/B13950277.png)
![3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13950286.png)







![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)

![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)


